molecular formula C17H24Cl2N2O3S B14584741 N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionine CAS No. 61339-81-9

N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionine

Cat. No.: B14584741
CAS No.: 61339-81-9
M. Wt: 407.4 g/mol
InChI Key: ZRWLUJRSNUDUPJ-OAHLLOKOSA-N
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Description

N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionine is a synthetic compound that has garnered interest due to its potential applications in various fields, including medicine and chemistry. This compound is characterized by the presence of a bis(2-chloroethyl)amino group, which is known for its alkylating properties, making it a candidate for antitumor activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, ensuring that reaction conditions such as temperature, pressure, and pH are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionine has several scientific research applications:

    Chemistry: It is used as a precursor for synthesizing other complex molecules.

    Biology: The compound is studied for its potential effects on cellular processes and its interactions with biomolecules.

    Medicine: Due to its alkylating properties, it is investigated for its potential antitumor activity and its ability to modify DNA and proteins.

    Industry: The compound can be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionine involves several pathways:

    Alkylation of DNA: The compound attaches alkyl groups to DNA bases, leading to DNA fragmentation and preventing DNA synthesis and RNA transcription.

    Cross-Linking: It forms cross-links between DNA strands, preventing their separation and replication.

    Induction of Mutations: The compound induces mispairing of nucleotides, leading to mutations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionine is unique due to its specific structure, which combines the alkylating properties of the bis(2-chloroethyl)amino group with the biological activity of D-methionine. This combination enhances its potential as a therapeutic agent and a research tool.

Properties

CAS No.

61339-81-9

Molecular Formula

C17H24Cl2N2O3S

Molecular Weight

407.4 g/mol

IUPAC Name

(2R)-2-[[2-[4-[bis(2-chloroethyl)amino]phenyl]acetyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C17H24Cl2N2O3S/c1-25-11-6-15(17(23)24)20-16(22)12-13-2-4-14(5-3-13)21(9-7-18)10-8-19/h2-5,15H,6-12H2,1H3,(H,20,22)(H,23,24)/t15-/m1/s1

InChI Key

ZRWLUJRSNUDUPJ-OAHLLOKOSA-N

Isomeric SMILES

CSCC[C@H](C(=O)O)NC(=O)CC1=CC=C(C=C1)N(CCCl)CCCl

Canonical SMILES

CSCCC(C(=O)O)NC(=O)CC1=CC=C(C=C1)N(CCCl)CCCl

Origin of Product

United States

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